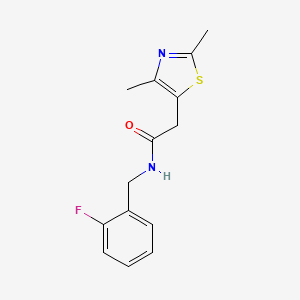
8-(3,5-Dimethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-1-(2-morpholin-4-ylethyl)-1,3,7-trihydropurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3,5-Dimethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-1-(2-morpholin-4-ylethyl)-1,3,7-trihydropurine-2,6-dione is a useful research compound. Its molecular formula is C21H31N7O4 and its molecular weight is 445.524. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-Dimethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-1-(2-morpholin-4-ylethyl)-1,3,7-trihydropurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-Dimethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-1-(2-morpholin-4-ylethyl)-1,3,7-trihydropurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Application in Medicinal Chemistry
Research often focuses on the synthesis of novel heterocyclic compounds with potential pharmacological activities. For instance, studies have explored the synthesis of new chemical structures with anti-inflammatory and analgesic properties, indicating a common application of such compounds in the development of therapeutic agents. The research on benzodifuranyl derivatives and their COX-2 inhibitory activity exemplifies this approach, showcasing the compound's potential in medicinal chemistry, particularly in designing new anti-inflammatory drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Another significant area of application is the synthesis and evaluation of compounds for antimicrobial activity. Research in this domain aims to address the growing need for new antimicrobial agents due to the increasing resistance to existing drugs. The study on pyrazolinones and pyrazoles incorporating a benzothiazole moiety and their in vitro antimicrobial activity is an example of how novel compounds are assessed for their potential to combat microbial infections (Amir, Javed, & Hassan, 2012).
Material Science and Corrosion Inhibition
Compounds with specific structural features are also explored for applications beyond pharmacology, such as in material science and corrosion inhibition. The study on aza-pseudopeptides and their role in inhibiting mild steel corrosion in acidic environments demonstrates the versatility of heterocyclic compounds. These findings are crucial for industries looking to enhance the longevity and durability of metal components and structures (Chadli et al., 2017).
Fluorescence and Imaging Applications
Furthermore, the development of compounds with unique optical properties, such as fluorescence, is a burgeoning area of research. Compounds designed for their fluorescence spectra can be applied in various fields, including biological imaging and diagnostics. Research on naphthalimide derivatives and their fluorescence spectra exemplifies the exploration of compounds for optical applications, potentially offering new tools for scientific investigation and medical diagnostics (Inada, Sibazaki, Furukawa, & Okazaki, 1972).
特性
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-(2-morpholin-4-ylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O4/c1-5-31-13-10-26-17-18(22-20(26)28-16(3)14-15(2)23-28)24(4)21(30)27(19(17)29)7-6-25-8-11-32-12-9-25/h14H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUWAVUYGQJXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CCN4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid](/img/structure/B2696083.png)
![5-methyl-3-oxo-N-(pyridin-3-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2696086.png)
![2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine](/img/structure/B2696088.png)
![2-((4-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2696089.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2696091.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2696092.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2696095.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2696098.png)
amine hydrochloride](/img/structure/B2696101.png)
![ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate](/img/structure/B2696102.png)
![1-chloro-N-methyl-N-[(thiophen-3-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2696104.png)
![[1-(Hydroxymethyl)-4-methylene-cyclohexyl]methanol](/img/structure/B2696105.png)
